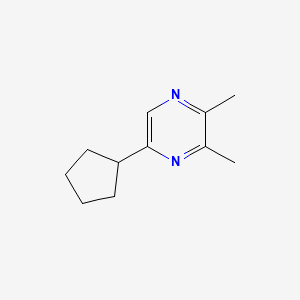

5-Cyclopentyl-2,3-dimethylpyrazine

Description

Historical Context and Evolution of Pyrazine (B50134) Research

The study of pyrazines dates back to the 19th century, with some of the earliest synthesis methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), still being relevant today. wikipedia.org These initial discoveries paved the way for a deeper understanding of pyrazine chemistry. A significant milestone in pyrazine research was the discovery of tetramethylpyrazine in a natural product, specifically from cultures of a strain of Bacillus subtilis, by Kosuge and Kamiya in 1962. unimas.my

Over the decades, research has expanded from basic synthesis to exploring the role of pyrazines in various fields. The development of analytical techniques has been crucial in identifying and quantifying pyrazines in natural and processed materials, revealing their widespread presence and importance. cabidigitallibrary.org The 21st century has seen a surge in research focusing on the biological activities of pyrazine derivatives, leading to their investigation for various applications. mdpi.comnih.gov

Significance of Substituted Pyrazine Architectures in Chemical Sciences

Substituted pyrazines are a class of compounds where one or more hydrogen atoms on the pyrazine ring are replaced by other functional groups. These substitutions significantly influence the chemical and physical properties of the parent molecule, leading to a wide range of applications.

The position and nature of the substituents on the pyrazine ring are critical in determining the compound's characteristics. Alkylpyrazines, for instance, are well-known for their contribution to the aroma and flavor of many foods, such as coffee, cocoa, and baked goods. wikipedia.orgresearchgate.net The substitution pattern dictates the specific scent, which can range from nutty and roasted to earthy. researchgate.net

Beyond their sensory properties, substituted pyrazine architectures are of great interest in medicinal chemistry. The pyrazine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.comnih.gov The nitrogen atoms in the ring can form hydrogen bonds, enhancing the binding affinity of the molecule to biological targets. nih.gov This has led to the development of several drugs containing a pyrazine core. nih.gov The versatility of the pyrazine ring allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities. tandfonline.com

Research Landscape of 5-Cyclopentyl-2,3-dimethylpyrazine and Related Alkylpyrazines

The research on this compound is part of the broader investigation into alkylpyrazines. Alkylpyrazines are a class of volatile organic compounds that are significant as flavor and aroma components in a variety of foods. wikipedia.orgresearchgate.net They are formed naturally during processes like the Maillard reaction, which occurs during the cooking of food. researchgate.net

Specific research on this compound focuses on its synthesis and characterization. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its chemical structure suggests it belongs to the family of trisubstituted alkylpyrazines. The cyclopentyl group, a five-membered carbon ring, attached to the pyrazine core at position 5, along with two methyl groups at positions 2 and 3, defines its unique structure. labshake.com

The study of related alkylpyrazines provides a framework for understanding the potential properties and applications of this compound. Research on similar compounds, such as 2,3-dimethyl-5-ethylpyrazine and 2,3-dimethyl-5-isobutylpyrazine, offers insights into how different alkyl substituents affect the molecule's characteristics. nist.govnist.gov The synthesis of such compounds often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, a common method for creating the pyrazine ring. unimas.myresearchgate.net

The table below provides a summary of key information for this compound and related alkylpyrazines.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics/Research Focus |

| This compound | C₁₁H₁₆N₂ | 176.26 | Trisubstituted alkylpyrazine; focus on synthesis and characterization. labshake.com |

| 2,3-Dimethylpyrazine | C₆H₈N₂ | 108.14 | Found in roasted sesame. wikipedia.org |

| 2,5-Dimethylpyrazine (B89654) | C₆H₈N₂ | 108.14 | Flavor additive; occurs in asparagus, tea, and various roasted foods. wikipedia.orgnih.gov |

| 2,6-Dimethylpyrazine | C₆H₈N₂ | 108.14 | Flavor additive; found in baked potato, tea, and roasted barley. wikipedia.org |

| 5-Ethyl-2,3-dimethylpyrazine | C₈H₁₂N₂ | 136.19 | Member of pyrazines; has a deep roasted cocoa-like aroma. nist.govnih.gov |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | Found in nattō and fermented cocoa beans. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73570-40-8 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

5-cyclopentyl-2,3-dimethylpyrazine |

InChI |

InChI=1S/C11H16N2/c1-8-9(2)13-11(7-12-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |

InChI Key |

BCBARLDIFLECEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N=C1C)C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Cyclopentyl 2,3 Dimethylpyrazine and Analogues

Classical Chemical Synthesis Approaches for Pyrazine (B50134) Rings

Traditional methods for synthesizing the pyrazine ring have been established for over a century and remain valuable for their reliability and simplicity. These approaches typically involve the condensation of bifunctional precursors to form the heterocyclic core.

Condensation Reactions of α-Diketones and Diamines

One of the most fundamental and widely used methods for pyrazine synthesis is the condensation of an α-diketone (or 1,2-dicarbonyl compound) with a 1,2-diamine. researchgate.net This reaction proceeds by forming a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.netslideshare.net The oxidation can occur spontaneously in the presence of air or be facilitated by an oxidizing agent such as copper(II) oxide or manganese oxide. researchgate.net

For the synthesis of 5-Cyclopentyl-2,3-dimethylpyrazine, this method would theoretically involve the condensation of 2,3-butanedione (an α-diketone) with 1-cyclopentyl-1,2-ethanediamine (a 1,2-diamine). The general scheme for this reaction is as follows:

Scheme 1: General condensation reaction for pyrazine synthesis.

| Reactant A (α-Diketone) | Reactant B (1,2-Diamine) | Resulting Pyrazine Product |

| Glyoxal | Ethylenediamine | Pyrazine |

| 2,3-Butanedione (Diacetyl) | Ethylenediamine | 2,3-Dimethylpyrazine |

| Benzil | Ethylenediamine | 2,3-Diphenylpyrazine |

| 2,3-Butanedione (Diacetyl) | 1,2-Diaminopropane | 2,3,5-Trimethylpyrazine |

This approach is highly modular, allowing for a wide variety of substituted pyrazines to be synthesized by selecting the appropriate diketone and diamine precursors. Symmetrical starting materials often yield the best results. researchgate.net

Maillard Reaction Pathways in Controlled Chemical Systems

The Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino compounds and carbonyl compounds, is a well-known source of pyrazines in cooked foods. nih.govresearchgate.net In controlled laboratory settings, this pathway can be harnessed for the targeted synthesis of specific pyrazine derivatives. The core mechanism involves the formation of α-aminoketones from precursors like amino acids and α-dicarbonyl compounds. mdpi.com These aminoketones can then undergo self-condensation and oxidation to form the pyrazine ring. researchgate.netresearchgate.net

Key steps in pyrazine formation via the Maillard reaction include:

Strecker Degradation: An α-amino acid reacts with a dicarbonyl compound to form an aminoketone and a Strecker aldehyde.

Condensation: Two molecules of the resulting α-aminoketone condense to form a dihydropyrazine intermediate.

Oxidation: The dihydropyrazine is oxidized to the stable, aromatic pyrazine.

By carefully selecting the starting amino acids and carbonyl sources, the substitution pattern of the resulting pyrazines can be controlled. For instance, studies have shown that lysine-containing peptides in Maillard model systems are significant precursors for pyrazine formation. nih.govmdpi.com The reaction conditions, such as temperature, pH, and water content, also play a crucial role in directing the reaction toward desired products. mdpi.comnih.gov For example, an optimal condition for pyrazine formation in one model system was found to be heating at 140°C for 90 minutes. nih.gov

Cycloaddition Reactions for Pyrazine Core Formation

Cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, represent a more advanced strategy for forming heterocyclic rings. In this context, an electron-deficient diene reacts with an electron-rich dienophile. While commonly applied to other diazines like pyridazines and triazines, this strategy can be adapted for pyrazine synthesis. mdpi.comnih.gov

For instance, 1,2,4,5-tetrazines can undergo a [4+2] cycloaddition with various dienophiles. While this typically leads to pyridazine derivatives after the extrusion of N₂, specific reaction pathways can lead to other heterocyclic cores. nih.gov The synthesis of the core pyrazine ring via a direct cycloaddition is less common than condensation methods but offers a powerful tool for constructing complex, fused pyrazine systems. For example, intramolecular Diels-Alder reactions have been used to create fused benzonitriles from pyridazine precursors, demonstrating the potential of this strategy for building complex molecules based on a diazine core. mdpi.com

Catalytic and Stereoselective Synthesis of Pyrazine Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. These approaches are also being applied to the synthesis of pyrazines.

Transition Metal-Catalyzed Pyrazine Formation (e.g., Rh(II)-Catalyzed Reactions)

Transition metals are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Several catalytic systems have been developed for pyrazine synthesis.

Rhodium (Rh)-Catalyzed Synthesis: An efficient method for producing a wide range of trisubstituted pyrazines involves the Rh(II)-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. acs.org This reaction proceeds through the in-situ formation of a dihydropyrazine intermediate, followed by the elimination of a nitrogen molecule and arylsulfinic acid. acs.org Rh₂(Oct)₄ has been identified as a particularly effective catalyst for this transformation. acs.org

Manganese (Mn)-Catalyzed Synthesis: Earth-abundant and low-toxicity manganese pincer complexes have been developed as catalysts for the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.govacs.org

Palladium (Pd)-Catalyzed Reactions: While often used for the functionalization of a pre-existing pyrazine ring through cross-coupling reactions (e.g., Suzuki, Stille, Heck), palladium catalysts can also be involved in cascade reactions that form the ring itself. rsc.orgrsc.orgorganic-chemistry.org For instance, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Rh₂(Oct)₄ | 2H-azirines + N-sulfonyl-1,2,3-triazoles | Trisubstituted Pyrazines | acs.org |

| Acridine-based Mn pincer complex | 2-Amino Alcohols | 2,5-Disubstituted Pyrazines | nih.govacs.org |

| Palladium(II) | Aminoacetonitriles + Arylboronic Acids | 2,6-Disubstituted Pyrazines | organic-chemistry.org |

Biocatalytic and Chemo-enzymatic Approaches to Substituted Pyrazines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild, aqueous conditions, providing excellent chemo-, regio-, and stereoselectivity. researchgate.net

Transaminase (ATA)-Mediated Synthesis: A key chemo-enzymatic strategy employs amine transaminases (ATAs) to catalyze the amination of α-diketones into α-amino ketones. scispace.com These α-amino ketone intermediates then undergo spontaneous oxidative dimerization to yield substituted pyrazines. scispace.comnih.gov This method is notable for its high selectivity, especially in the formation of unsymmetrical pyrazines, and often results in pure products that can be directly extracted from the aqueous reaction medium. scispace.comnih.gov

Dehydrogenase-Mediated Synthesis: Specific enzymes can be used to generate pyrazine precursors from common metabolites. For example, L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.gov This unstable intermediate can then decarboxylate to form aminoacetone, a key building block that dimerizes to produce 2,5-dimethylpyrazine (B89654). nih.gov This biocatalytic cascade highlights how natural pathways can be harnessed for the production of specific alkylpyrazines. researchgate.netelsevierpure.comelsevierpure.com

These biocatalytic approaches are particularly valuable for the food and fragrance industries, where there is a high demand for "natural" production methods that avoid harsh chemicals and conditions. researchgate.netresearchgate.net

Regioselective Functionalization of Pyrazine Rings

Regioselective functionalization is crucial for the synthesis of specifically substituted pyrazines. Directing reactions to a particular position on the pyrazine ring allows for the construction of complex molecules from simple precursors. This is often achieved by exploiting the electronic properties of the ring and the directing effects of existing substituents.

Lateral metalation is a powerful strategy for functionalizing alkyl-substituted pyrazines, such as 2,3-dimethylpyrazine. This method involves the deprotonation of a C-H bond on the alkyl side chain (a methyl group) rather than the aromatic pyrazine ring itself. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles.

The process is typically initiated by a strong, sterically hindered base. The choice of base and reaction conditions is critical for achieving high regioselectivity and yield. Once the pyrazine is metalated, an electrophile (such as a cyclopentyl halide in the case of synthesizing this compound) is introduced to the reaction mixture. This "electrophilic trapping" step forms the new carbon-carbon bond, appending the desired group to the methyl side chain.

Recent developments have utilized advanced metalating agents like TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl (Turbo-Hauser base) and TMP2Zn·2MgCl2·2LiCl. nih.govresearchgate.netnih.gov These reagents offer excellent regioselectivity in the deprotonation of N-heterocycles. nih.govresearchgate.net For instance, treating a chloropyrazine with TMPMgCl·LiCl can lead to selective metalation, and the resulting organometallic intermediate can be trapped with various electrophiles, including aryl iodides for cross-coupling reactions. nih.gov

Table 1: Examples of Electrophilic Trapping after Metalation

| Metalating Agent | Electrophile | Resulting Functional Group | Reference |

| TMPMgCl·LiCl | Iodine (I₂) | Iodide | nih.govresearchgate.net |

| TMPMgCl·LiCl | Allyl Bromide | Allyl Group | nih.govresearchgate.net |

| TMPMgCl·LiCl | Acyl Chlorides | Ketone | nih.govresearchgate.net |

| TMP₂Zn·2MgCl₂·2LiCl | Aryl Iodides (with Pd catalyst) | Aryl Group | nih.govresearchgate.net |

The use of organolithium reagents is a classic and effective method for the deprotonation of pyrazines, leading to the formation of highly reactive organolithium intermediates. These intermediates are key for the derivatization of the pyrazine scaffold. The process is mechanistically similar to the lateral metalation described previously, with organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) being commonly employed.

The position of lithiation (either on the ring or a side chain) is dictated by the acidity of the various protons on the starting molecule. For 2,3-dimethylpyrazine, the methyl protons are the most acidic, leading to lateral lithiation and the formation of a pyrazinylmethyl lithium species. This intermediate can then be quenched with an electrophile to introduce a new substituent.

The versatility of this method allows for the introduction of a wide array of functional groups. For example, reaction of the lithiated intermediate with an alkyl halide, a ketone, or an aldehyde would result in alkylation, tertiary alcohol formation, or secondary alcohol formation, respectively, at the methyl position. The stability and reactivity of the organolithium intermediate can be fine-tuned by the choice of solvent and temperature.

The incorporation of phosphorus-containing functional groups into the pyrazine ring can impart unique chemical and biological properties to the molecule. nih.govresearchgate.net Methodologies for synthesizing phosphorus(V)-substituted N-heterocycles, including pyrazines, have seen significant progress. nih.govresearchgate.netsemanticscholar.org These methods generally involve either the direct phosphorylation of a pre-formed pyrazine ring or the construction of the ring from phosphorus-containing precursors. researchgate.net

Direct phosphorylation is a common route. nih.govencyclopedia.pub This can be achieved through several pathways:

Palladium-catalyzed cross-coupling: Halogenated pyrazines can be coupled with phosphonates, such as diethyl phosphonate, in the presence of a palladium catalyst. nih.govencyclopedia.pub

Nucleophilic Phosphorylation: Pyrazines can react with secondary phosphine oxides in the presence of an oxidant to yield phosphine oxide-substituted pyrazines. nih.govencyclopedia.pub

Radical Phosphorylation: Recent advancements include photocatalytic radical reactions, where, for example, halopyridines (a related N-heterocycle) react with secondary phosphine oxides to give phosphine oxide-substituted products. nih.govencyclopedia.pub This approach is noted for its environmental friendliness. nih.govencyclopedia.pub

These strategies allow for the synthesis of pyrazines bearing phosphonate and phosphine oxide groups, which are of interest as potential modulators of biological targets like the human glucagon-like peptide-1 receptor and cyclin-dependent kinases. nih.gov

Advanced Synthetic Route Development for Specific Pyrazine Architectures

The construction of complex, highly functionalized pyrazine architectures, such as those found in natural products or designed for specific applications, often requires multi-step synthetic routes that employ a combination of modern and classic organic reactions. nih.govmdpi.com

An example of advanced route development is the synthesis of the natural product Coeleterazine, which utilized a sequential regio- and chemoselective metalation strategy. nih.gov By using different TMP-based metalating agents (TMPMgCl·LiCl and TMPZnCl·LiCl), different positions on a chloropyrazine precursor could be selectively functionalized. nih.gov Subsequent trapping with electrophiles or engagement in cross-coupling reactions allowed for the assembly of a highly substituted pyrazine core. nih.gov

Other advanced strategies include:

Iron-catalyzed C-H Functionalization: This method allows for the direct coupling of pyrazines with organoboron agents, addressing challenges typically associated with the cross-coupling of electron-deficient heteroarenes. nih.gov

Strategic use of N-oxide intermediates: Pyrazine N-oxides can be used to strategically install functional groups. For example, they can facilitate the introduction of a chlorine atom, which can then serve as a handle for subsequent cross-coupling reactions, such as nickel-catalyzed Kumada–Corriu couplings. nih.gov

Multi-step sequences involving protection and coupling: The synthesis of complex pyrazine-based inhibitors can involve a sequence of reactions such as Suzuki–Miyaura coupling to build a core structure, followed by amine protection, SNAr reactions, ester hydrolysis, and final amide coupling to build a complex side chain. mdpi.com

These advanced routes demonstrate the power of combining different regioselective and functional group installation techniques to build specific and complex pyrazine-based molecules.

Table 2: Advanced Synthetic Strategies for Pyrazine Architectures

| Strategy | Key Reaction(s) | Application Example | Reference |

| Sequential Metalation | Regioselective metalation with TMP-bases, electrophilic trapping | Synthesis of Coeleterazine | nih.gov |

| C-H Functionalization | Iron-catalyzed coupling with organoboron agents | Synthesis of Botryllazine A | nih.gov |

| N-Oxide Strategy | Chlorination of N-oxide, Kumada–Corriu cross-coupling | Synthesis of (–)-Aspergilazine A | nih.gov |

| Multi-step Coupling | Suzuki–Miyaura coupling, SNAr, Amide coupling | Synthesis of SHP2 Inhibitors | mdpi.com |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Pyrazine (B50134) Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrazine and its derivatives, DFT calculations can elucidate the distribution of electron density, molecular electrostatic potential, and other key properties that govern their reactivity. chemrxiv.orgresearchgate.net

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electronic nature is further modulated by the substituents on the ring. In 5-Cyclopentyl-2,3-dimethylpyrazine, the two methyl groups at positions 2 and 3, and the cyclopentyl group at position 5, are all electron-donating groups. This substitution pattern is expected to increase the electron density of the pyrazine ring compared to the unsubstituted parent molecule.

Recent DFT studies on various alkylpyrazines, using methods like B3LYP with a 6-31+G(d,p) basis set, have shown that alkyl groups influence properties such as the electric dipole moment and polarizability. chemrxiv.orgresearchgate.net While specific data for this compound is not available, the trends observed in these studies can be extrapolated. The presence of the cyclopentyl and dimethyl groups would likely lead to a non-zero dipole moment and increased polarizability, which can affect its intermolecular interactions and solubility.

The reactivity of the pyrazine ring is also influenced by these substituents. The increased electron density from the alkyl groups can make the ring more susceptible to electrophilic attack than unsubstituted pyrazine, although pyrazine itself is generally resistant to such reactions. youtube.com Conversely, the electron-donating nature of the substituents would decrease the ring's susceptibility to nucleophilic attack compared to the parent pyrazine.

Table 1: Calculated Molecular Properties of Representative Alkylpyrazines (B3LYP/6-31+G(d,p))

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | Proton Affinity (kcal/mol) |

| 2-Methylpyrazine | 0.85 | 77.2 | 215.3 |

| 2,3-Dimethylpyrazine | 1.12 | 87.5 | 220.1 |

| 2,5-Dimethylpyrazine (B89654) | 0.00 | 87.4 | 218.9 |

| 2,3,5-Trimethylpyrazine | 1.15 | 97.7 | 224.5 |

Note: Data is illustrative and based on general findings for alkylpyrazines. Specific values for this compound would require dedicated calculations.

Molecular Orbital Analysis and Quantum Chemical Descriptors

Molecular orbital (MO) theory provides a deeper understanding of the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's chemical reactivity and electronic transitions.

For the pyrazine ring, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron-donating alkyl and cyclopentyl groups in this compound are expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This would lead to a reduction in the HOMO-LUMO gap compared to unsubstituted pyrazine, suggesting a potentially higher reactivity.

Quantum chemical descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. While specific values for this compound are not available in the literature, the general trend for alkyl-substituted pyrazines suggests that the introduction of electron-donating groups would decrease the electrophilicity index, making it less prone to react with nucleophiles.

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis and transformation of pyrazine derivatives. While specific mechanistic studies for this compound are not documented, general reaction pathways for the formation of substituted pyrazines can be considered.

One common route to synthesizing alkylpyrazines is the condensation of α-dicarbonyl compounds with 1,2-diamines. slideshare.net For this compound, this could theoretically involve the reaction of a cyclopentyl-substituted α-dicarbonyl with 2,3-diaminobutane. Computational modeling could be used to explore the transition states and intermediates of such a reaction, providing insights into the reaction kinetics and thermodynamics.

Furthermore, computational studies can shed light on the reactivity of the substituted pyrazine ring itself. For instance, the mechanism of electrophilic or nucleophilic substitution reactions can be modeled to determine the most likely sites of attack and the energy barriers associated with these reactions. Given the substitution pattern of this compound, computational models would likely predict that any electrophilic attack would occur at the less sterically hindered carbon atom of the pyrazine ring.

Simulation of Molecular Interactions and Conformational Landscapes

The cyclopentyl group in this compound introduces conformational flexibility to the molecule. The five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. Computational simulations are essential for exploring the potential energy surface and identifying the most stable conformations of the cyclopentyl group relative to the pyrazine ring.

The rotation of the cyclopentyl group around the C-C bond connecting it to the pyrazine ring will also have an associated energy profile. Steric hindrance between the cyclopentyl group and the adjacent methyl group at position 3, as well as the hydrogen at position 6, will play a significant role in determining the preferred rotational conformers. Studies on other alkyl-substituted pyrazines have indicated that interactions between the alkyl substituent and the lone pair electrons on the adjacent nitrogen atom can influence conformational preferences. colostate.edu

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. These simulations would provide a dynamic picture of the molecule's flexibility and the interplay between intramolecular and intermolecular forces. Understanding the conformational preferences is crucial as it can impact the molecule's biological activity and physical properties.

Structure Activity Relationship Sar Investigations of Pyrazine Derivatives

Systematic Structural Modifications and Their Influence on Molecular Properties

Systematic structural modifications of the pyrazine (B50134) core and its substituents are fundamental to understanding and optimizing their molecular properties and biological activities. The introduction of different functional groups can modulate physicochemical characteristics such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's pharmacokinetic and pharmacodynamic behavior.

For instance, in a series of nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine derivatives developed as resistance-modifying agents, the nature and position of substituents on the anilino side chains were systematically varied. The results, summarized in the table below, demonstrate that electron-withdrawing and hydrophobic groups at the meta- or para-positions of the phenyl rings are beneficial for activity. In contrast, substitutions at the ortho-position have a deleterious effect. nih.gov This highlights the sensitive dependence of biological activity on the spatial and electronic properties of the substituents.

Table 1: SAR of Bisanilino nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine Analogs nih.gov

| Compound | R | R' | MRC (μg/mL)a | MIC (μg/mL)b | GI50 (μg/mL)c | SId |

|---|---|---|---|---|---|---|

| 5j | p-Me | p-Me | 0.5 | >64 | 15 | 30 |

| 5l | m-Cl | m-Cl | 0.25 | >64 | 10 | 40 |

| 5m | p-Cl | p-Cl | 0.5 | >64 | 12 | 24 |

| 5o | m-OCF3 | m-OCF3 | 0.25 | >64 | 4.3 | 17 |

| 5p | p-OCF3 | p-OCF3 | 0.25 | >64 | 5.7 | 23 |

a Minimum Resensitizing Concentration in the presence of 2 μg/mL of colistin. b Minimum Inhibitory Concentration. c Half maximal growth inhibition concentration in HeLa cells. d Selectivity Index (GI50/MRC).

In another study focusing on pyrazine-based acetylcholinesterase (AChE) inhibitors, the substitution pattern on a phenyl ring attached to the pyrazine core was explored. The data indicates that the nature and position of substituents significantly impact the inhibitory potency. doaj.org

Table 2: In Vitro Acetylcholinesterase Inhibitory Activity of Pyrazine Derivatives doaj.org

| Compound | R | IC50 (μM) |

|---|---|---|

| 1 | 4-OH | 3.20 ± 0.40 |

| 2 | 2,4-di-OH | 2.10 ± 0.20 |

| 4 | 2-OH | 2.90 ± 0.10 |

| 5 | H | 5.80 ± 0.30 |

| 6 | 4-Cl | 7.20 ± 0.20 |

| 8 | 4-F | 6.30 ± 0.30 |

| 9 | 4-Br | 6.50 ± 0.20 |

| 10 | 4-CH3 | 7.30 ± 0.20 |

| 11 | 3-NO2 | 7.10 ± 0.20 |

| Donepezil | - | 8.90 ± 0.20 |

These examples underscore the importance of systematic modification. For "5-Cyclopentyl-2,3-dimethylpyrazine," the cyclopentyl group, being a bulky and lipophilic moiety, would be expected to contribute significantly to hydrophobic interactions with a biological target. The two methyl groups at positions 2 and 3 would influence the electronic properties of the pyrazine ring and provide steric bulk, which could be crucial for selectivity and binding orientation.

Correlations Between Structural Features and Molecular Interactions

The biological activity of pyrazine derivatives is a direct consequence of their molecular interactions with protein targets. The pyrazine ring itself is not merely an aromatic spacer but an active participant in binding. The nitrogen atoms of the pyrazine ring are common hydrogen bond acceptors, a feature frequently observed in co-crystal structures of pyrazine-based ligands with their protein targets. nih.gov Additionally, the aromatic system can engage in π-π stacking and other non-polar interactions. nih.gov

In the case of "this compound," the cyclopentyl group at the 5-position would likely occupy a hydrophobic pocket within a binding site. The size and shape of this group would be critical for achieving a snug fit and maximizing van der Waals interactions. The methyl groups at the 2- and 3-positions, while also contributing to hydrophobicity, can influence the presentation of the pyrazine nitrogens for hydrogen bonding. Their presence can also create specific steric constraints that may enhance selectivity for a particular target.

Studies on influenza A virus replication inhibitors have shown that the replacement of a morpholine (B109124) ring with a pyrazine, among other heteroaromatic rings, can improve antiviral activity. acs.org This suggests that the specific electronic and steric profile of the pyrazine ring is key to its interaction with the viral nucleoprotein. However, such modifications can also impact other properties, such as permeability and off-target effects, highlighting the multi-faceted nature of SAR. acs.org

The SAR of nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine analogs further illustrates the correlation between structure and interaction. The observation that electron-withdrawing groups enhance resistance-modifying activity suggests that these groups modulate the electronic character of the molecule to favor a key interaction, possibly by influencing the hydrogen-bonding potential of the pyrazine nitrogens or by engaging in direct interactions themselves. nih.gov

Computational Approaches to SAR Prediction and Ligand Design

Computational chemistry offers powerful tools to rationalize experimental SAR data and to guide the design of novel, more potent, and selective ligands. Methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are integral to modern drug discovery programs involving pyrazine derivatives.

QSAR studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. researchgate.net For pyrazine derivatives, QSAR models can be developed to predict antiviral, antibacterial, or anticancer activity based on descriptors such as electronic properties, hydrophobicity, and steric parameters. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the most promising profiles.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target. doaj.org For "this compound," docking studies could be employed to visualize how the cyclopentyl and methyl groups are accommodated within a specific protein pocket and how the pyrazine nitrogens might interact with key amino acid residues. This information is invaluable for understanding the structural basis of activity and for designing modifications that could enhance binding affinity. For example, molecular docking of pyrazine-thiazolidinone hybrids has been used to understand their interactions with the active site of acetylcholinesterase. researchgate.net

In silico ADMET prediction is another crucial computational tool. It allows for the early assessment of the drug-like properties of a compound, such as its potential for oral absorption, blood-brain barrier penetration, and metabolic stability. doaj.org By flagging potential liabilities early in the design process, computational ADMET profiling helps to reduce the attrition rate of drug candidates in later stages of development.

Applications in Advanced Chemical Systems and Materials Science

Pyrazines as Ligands in Coordination Chemistry

The pyrazine (B50134) core is characterized by two nitrogen atoms in a 1,4-arrangement, making it an excellent N,N-ditopic ligand. These nitrogen atoms can coordinate with metal ions, often acting as a bridge between two metal centers. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.org

While specific studies on 5-Cyclopentyl-2,3-dimethylpyrazine as a ligand are not extensively documented, its behavior can be inferred from simpler pyrazines. The coordination chemistry of pyrazine and its alkylated derivatives with various transition metals like cobalt(II), iron(II), zinc(II), and molybdenum(0) has been well-explored. acs.orgnih.govhep.com.cn For instance, pyrazine has been used as a linker to create isoreticular MOFs with the general formula M(BDC)(L), where M is a metal, BDC is 1,4-benzenedicarboxylate, and L is pyrazine. acs.org In these structures, the pyrazine ligand links metal centers to form extended porous networks.

Table 1: Examples of Pyrazine Derivatives in Coordination Complexes

| Pyrazine Derivative | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyrazine (pyz) | Fe(II), Co(II) | 3D Metal-Organic Framework | acs.org |

| Pyrazine (pyz) | Mo(0) | 3D Metal-Organic Framework | nih.gov |

| 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine | Zn(II) | 3D Metal-Organic Framework | rsc.org |

| Pyrazine (pyz) | Co(II) | 1D and 3D Coordination Polymers | acs.org |

| 2-Cyanopyrazine | Zn(II) | Binuclear Complex | inorgchemres.org |

Incorporation into Polymeric or Supramolecular Assemblies

The ability of pyrazines to act as bridging ligands makes them ideal building blocks, or "tectons," for creating large, well-defined supramolecular structures and polymers through coordination-driven self-assembly. rsc.orgrsc.org This strategy relies on combining multitopic ligands (like pyrazines) with metal ions that have a strong preference for a specific coordination geometry.

Researchers have synthesized rigid, pyrazine-based donor tectons with pendant pyridine (B92270) units. rsc.orgrsc.org When these pyrazine-based ligands are mixed with linear acceptor tectons, such as those based on platinum(II), they can self-assemble into discrete, nanosized hexagonal metallamacrocycles in a single step. rsc.org The predictable geometry of the pyrazine core helps to direct the assembly process, leading to complex yet well-defined architectures. The self-assembly of pyrazine-derived molecules at solution-solid interfaces has also been studied, revealing how intermolecular and molecule-substrate interactions can guide the formation of ordered, polymorphic structures on surfaces. nih.gov

In this context, this compound could be functionalized to serve as a core for similar tectons. For example, replacing the methyl groups with functional arms capable of coordination would allow it to be incorporated into such assemblies. The cyclopentyl group would act as a bulky substituent to influence the final shape and solubility of the supramolecular construct. Furthermore, pyrazine moieties have been incorporated into π-conjugated polymers for applications in materials science, such as in photovoltaic and optical devices. lifechemicals.com

Potential Roles as Building Blocks in Advanced Organic Synthesis

The electron-deficient nature of the pyrazine ring makes it a versatile platform for advanced organic synthesis. rsc.org While direct functionalization can be challenging, the use of halogenated pyrazines as scaffolds in transition metal-catalyzed cross-coupling reactions is a powerful and widely used strategy. rsc.orgresearchgate.net

A plausible synthetic pathway would involve the halogenation of this compound, for instance, through the conversion of a pyrazine N-oxide into a chloropyrazine. rsc.org This halogenated intermediate could then serve as a substrate in a variety of coupling reactions to build more complex molecular architectures.

Table 2: Common Cross-Coupling Reactions Utilizing Pyrazine Scaffolds

| Reaction Type | Description | Catalyst Example | Reference |

|---|---|---|---|

| Suzuki Coupling | Couples a halide (e.g., bromopyrazine) with an organoboron compound. | Pd(PPh₃)₄ | rsc.orgnih.gov |

| Stille Coupling | Couples a halide with an organotin compound. | Pd(PPh₃)₄ | rsc.org |

| Sonogashira Coupling | Couples a halide with a terminal alkyne. | PdCl₂(PPh₃)₂ / CuI | rsc.orgthieme-connect.com |

| Heck Coupling | Couples a halide with an alkene. | Pd(OAc)₂ | rsc.orgthieme-connect.com |

| Buchwald-Hartwig Amination | Forms a C-N bond between a halide and an amine. | Pd₂(dba)₃ | thieme-connect.com |

These reactions allow for the precise installation of aryl, alkyl, alkynyl, and amino groups onto the pyrazine core. rsc.orgthieme-connect.com For example, a double Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) has been used as a key step in the total synthesis of the bisindole alkaloid Alocasin A. nih.gov This demonstrates the utility of the pyrazine ring as a central scaffold for constructing elaborate target molecules. Therefore, this compound represents a potential starting point for creating a diverse library of new compounds with unique steric and electronic properties conferred by its specific substitution pattern.

Exploration in Chemical Biology as Molecular Probes (without biological effect discussion)

The photophysical properties of the pyrazine ring, combined with its ability to chelate metal ions, make it an attractive scaffold for the development of molecular probes for chemical biology. researchgate.net These probes are tools designed to detect and report on the presence of specific analytes, such as metal ions, within a system through a measurable signal, often a change in fluorescence.

Research has shown that novel pyrazine derivatives can be designed as highly selective and sensitive fluorescent sensors. rsc.orgrsc.org For example, a pyrazine-derived sensor bearing a furan (B31954) unit was synthesized and shown to exhibit a significant "turn-on" fluorescence response upon binding to aluminum ions (Al³⁺). rsc.orgrsc.org The mechanism for this enhancement is attributed to chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor restricts photoinduced electron transfer (PET) and "switches on" the fluorescence of the molecule. rsc.org

Following this design principle, this compound could be modified to act as a molecular probe. The core structure provides the necessary heterocyclic platform. One of the methyl groups could be chemically altered to introduce a chelating unit (e.g., a hydrazone Schiff base) capable of selectively binding a target ion. The cyclopentyl and remaining methyl groups would modulate the probe's solubility and steric profile, potentially influencing its distribution in different chemical environments. Such a probe would operate purely as an analytical tool for detection, independent of any biological effect. rsc.org

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Pyrazine (B50134) Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as the most widely used analytical technique for the characterization of alkylpyrazines. nih.gov This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, a significant challenge in pyrazine analysis is that many positional isomers of alkylpyrazines exhibit very similar mass spectra, making unambiguous identification by spectral interpretation or database searches difficult. nih.govresearchgate.net To overcome this, chemists frequently rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net These indices, which are based on the retention time of a compound relative to a series of n-alkanes, provide an additional layer of identification.

Several types of capillary columns are used in the GC analysis of pyrazines, with the choice of stationary phase influencing the separation. Common stationary phases include DB-1, ZB-5MS, DB-624, and ZB-WAXplus. nih.gov For instance, a polar polyethylene (B3416737) glycol stationary phase, such as that in an HP-INNOWax column, has been shown to provide good separation of nitrogen-containing compounds with minimal peak distortion. mdpi.com The conditions for GC analysis are carefully controlled, including oven temperature programs, carrier gas flow rates, and injector and detector temperatures. researchgate.netsigmaaldrich.com

High-performance liquid chromatography (HPLC) is another valuable technique for the separation of pyrazines, particularly for liquid samples like beverages where direct injection is feasible. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for pyrazine analysis. ijcpa.insphinxsai.com In RP-HPLC, a nonpolar stationary phase, such as C8 or C18, is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. ijcpa.insphinxsai.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For example, a study on pyrazinamide (B1679903) successfully used a Hypersil C8 column with a mobile phase of phosphate (B84403) buffer (pH 4.4) and methanol (80:20 v/v). sphinxsai.com Another approach involves using a polysaccharide chiral stationary phase, like Chiralpak AD-H, for the separation of pyrazine regio-isomers. nih.gov

Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for pyrazine analysis. nih.govnih.gov This technique is particularly advantageous for analyzing complex matrices and quantifying multiple pyrazines simultaneously. nih.govnih.gov

Table 1: Common Chromatographic Columns and Conditions for Pyrazine Analysis

| Technique | Column Type | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |

| GC-MS | Capillary | DB-1, ZB-5MS, DB-624, ZB-WAXplus | Helium | Mass Spectrometer | nih.gov |

| GC-MS | Capillary | HP-INNOWax (Polyethylene glycol) | Helium | Mass Spectrometer | mdpi.com |

| HPLC | Reversed-Phase | C8 | Phosphate buffer (pH 4.4):Methanol (80:20) | UV | sphinxsai.com |

| HPLC | Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water | Not Specified | nih.gov |

| UPLC-MS/MS | Not Specified | Not Specified | Acetonitrile/Water with gradient | Tandem Mass Spectrometer | nih.gov |

Quantitative Analytical Approaches for Research Samples

The construction of a calibration curve is a fundamental step in quantitative analysis. researchgate.net This involves preparing a series of standard solutions with known concentrations of the analyte and plotting their corresponding detector responses (e.g., peak area) against the concentration. The resulting linear regression is then used to determine the concentration of the analyte in the unknown sample. researchgate.net It is often necessary to construct daily calibration curves to account for any variations in instrument performance over time. researchgate.net

Recovery studies are also crucial to validate the efficiency of the extraction method. researchgate.net This involves adding a known amount of the pyrazine to a blank matrix and then performing the entire analytical procedure to determine the percentage of the analyte that is recovered. For instance, a study on pyrazines in a solid model system found that three extractions with methylene (B1212753) chloride were necessary to achieve adequate recovery efficiencies. researchgate.net

For UPLC-MS/MS analysis, quantification is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov The MRM transitions, cone voltages, and collision energies are optimized for each pyrazine to achieve the best signal. nih.gov The method is validated by assessing linearity, recovery, and precision (relative standard deviation, RSD). nih.gov

Method Development for Trace Analysis in Complex Chemical Mixtures

Detecting and quantifying trace levels of pyrazines in complex matrices, such as food and environmental samples, presents significant analytical challenges due to potential interference from other compounds. acs.orgnih.gov Therefore, method development often focuses on sample preparation techniques to isolate and concentrate the pyrazines of interest.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like pyrazines. sigmaaldrich.com In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. sigmaaldrich.com The choice of fiber coating is critical for selective extraction.

Other extraction techniques include supercritical fluid extraction (SFE) and liquid-phase microextraction (LPME), which can help reduce interference from untargeted analytes. acs.org A recently developed technique called signal amplification by reversible exchange (SABRE) hyperpolarized NMR spectroscopy has shown promise for the highly selective and sensitive detection of trace pyrazines in complex mixtures like edible oils, requiring only a simple extraction procedure. acs.orgnih.gov

For complex aqueous samples, a method called accelerated water sample preparation (AWASP) combined with GC-MS has been developed. mdpi.com This rapid method allows for the simultaneous determination of numerous transformation products of 1,1-dimethylhydrazine, including pyrazines, using small sample and extractant volumes. mdpi.com

The validation of any new analytical method for trace analysis is critical. According to ICH guidelines, this includes assessing parameters such as accuracy, precision, specificity, linearity, ruggedness, and robustness. ijcpa.in The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. nih.govijcpa.in

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that can be resource-intensive and environmentally taxing. nih.govelsevierpure.com The future of synthesizing 5-Cyclopentyl-2,3-dimethylpyrazine hinges on the adoption of green and sustainable chemistry principles.

Key research avenues include:

Biocatalysis and Fermentation: Utilizing microorganisms or isolated enzymes for pyrazine synthesis offers a promising "natural" production route under mild reaction conditions. researchgate.netnih.gov For instance, strains of Bacillus subtilis have been shown to produce alkylpyrazines like 2,5-dimethylpyrazine (B89654) from amino acid precursors such as L-threonine. nih.govnih.gov Future work could focus on engineering metabolic pathways in microorganisms to specifically yield this compound from renewable feedstocks. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, also represent a powerful approach. elsevierpure.comnih.gov

Acceptorless Dehydrogenative Coupling (ADC): This atom-economical method involves the coupling of alcohols and amines, catalyzed by earth-abundant metals like manganese, to form N-heterocycles. nih.govacs.org These reactions are highly sustainable as they generate only water and hydrogen gas as byproducts. acs.org Applying ADC to the synthesis of this compound could involve the self-coupling of a suitably substituted amino alcohol or the coupling of a diamine with a diol, representing a significant improvement over traditional condensation reactions. nih.gov

Continuous-Flow Systems: The development of continuous-flow processes for pyrazinamide (B1679903) synthesis has demonstrated the potential for enhanced efficiency, safety, and scalability. rsc.org Adapting this technology for this compound could lead to greener and more cost-effective production by optimizing parameters such as temperature, reaction time, and catalyst loading. rsc.org

Table 1: Comparison of Sustainable Synthetic Strategies for Pyrazine Derivatives

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

| Biocatalysis/Fermentation | Uses renewable feedstocks, mild conditions, high specificity, "natural" label. researchgate.netresearchgate.net | Identifying or engineering a specific enzymatic pathway, optimizing yield. |

| Acceptorless Dehydrogenation | High atom economy, uses earth-abundant catalysts, benign byproducts (H₂O, H₂). nih.govacs.org | Synthesis of specific precursors, catalyst stability and reusability. |

| Continuous-Flow Synthesis | Improved scalability, safety, and process control; efficient. rsc.org | Initial setup cost, optimization of flow parameters for the specific reaction. |

Exploration of Undiscovered Reactivity Pathways

The pyrazine ring is an electron-deficient system that offers unique reactivity. While reactions like the Maillard reaction are well-known for forming pyrazines, the specific reactivity of this compound remains largely uncharted territory. nih.govresearchgate.net

Future research should focus on:

Functionalization of the Pyrazine Core: Exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyrazine ring of the title compound could generate a library of novel derivatives. researchgate.net Strategic functionalization can modulate the electronic properties and steric profile, leading to new materials or biologically active molecules. nih.gov

Reactivity of the Cyclopentyl Moiety: The cyclopentyl group itself can be a site for chemical modification. Investigating reactions such as selective C-H activation and functionalization on this aliphatic ring could yield derivatives with altered solubility, lipophilicity, and binding capabilities.

Formation of Novel Heterocyclic Systems: The pyrazine nucleus can serve as a building block for more complex fused heterocyclic systems. For example, pyrido[3,4-b]pyrazines have been investigated as kinase inhibitors. acs.org Investigating cyclization reactions starting from this compound could lead to the discovery of entirely new chemical scaffolds with unique properties.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govyoutube.com For this compound, these computational tools offer a pathway to intelligently designed derivatives and optimized synthetic processes.

Key areas of integration include:

De Novo Molecular Design: Generative AI models can design novel molecular structures from scratch. sciencedaily.com By training these models on datasets of known pyrazines and their properties, it is possible to generate new derivatives of this compound that are optimized for specific biological targets or material properties. nih.govnih.gov This approach ensures that the designed molecules are not only potentially effective but also synthetically accessible. youtube.com

Retrosynthesis Planning: AI-powered tools can predict the most efficient and practical synthetic routes for a target molecule. openreview.netyoutube.com By inputting the structure of a novel this compound derivative, these programs can work backward to identify commercially available starting materials and suggest a step-by-step reaction pathway, significantly reducing experimental trial and error. youtube.comarxiv.org

Property Prediction: ML models can accurately predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics, based on molecular structure alone. nih.goveurekalert.org This allows for the rapid virtual screening of thousands of potential derivatives of this compound, prioritizing the most promising candidates for laboratory synthesis and testing. nih.gov

Table 2: Application of AI/ML in the Development of Pyrazine Derivatives

| AI/ML Application | Function | Potential Impact on this compound Research |

| Generative Models | Designs novel molecules with desired properties. youtube.comsciencedaily.com | Creation of new pyrazine-based candidates for drugs or materials. |

| Retrosynthesis Tools | Predicts viable and efficient synthetic pathways. openreview.netyoutube.com | Accelerates the synthesis of novel derivatives. |

| Predictive Modeling | Forecasts biological activity, toxicity, and physical properties. nih.goveurekalert.org | Enables high-throughput virtual screening and lead optimization. |

Advanced Applications in Interdisciplinary Chemical Research

The inherent properties of the pyrazine scaffold suggest that this compound and its future derivatives could find applications in a multitude of interdisciplinary fields beyond their traditional use as flavor compounds. elsevierpure.comresearchgate.net

Potential advanced applications include:

Materials Science: Pyrazine-based π-conjugated materials are gaining interest for their favorable charge transfer properties in optoelectronic devices like solar cells and light-emitting diodes (LEDs). rsc.org The cyclopentyl and methyl substituents on this compound could be modified to tune the molecule's packing in the solid state and its electronic characteristics, paving the way for its use as a building block for new organic semiconductors.

Medicinal Chemistry: Pyrazine is a key heterocycle in numerous clinically used drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govmdpi.com The specific substitution pattern of this compound provides a unique scaffold that could be explored for therapeutic potential. For example, novel pyrazine hybrids and derivatives have shown promise as inhibitors of cancer cell proliferation. mdpi.commdpi.com

Chemical Sensing: The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions. This property could be harnessed to develop chemosensors. By incorporating fluorophores or chromophores into the this compound structure, it may be possible to create sensors that exhibit a detectable change in color or fluorescence upon binding to specific analytes.

Q & A

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrazine ring?

- Methodological Answer :

- Electronic Effects : Electron-donating methyl groups activate adjacent positions (C-2/C-3), directing electrophiles to C-5/C-6.

- Steric Hindrance : Bulky cyclopentyl substituents block access to C-5, favoring reactions at C-6 .

- Solvent Effects : Polar solvents stabilize transition states for specific pathways (e.g., nitration in H₂SO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.